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Compound of Interest

Compound Name: (2,4-Diaminopteridin-6-yl)methanol

Cat. No.: B018576 Get Quote

This guide provides a comparative analysis of pteridine-based enzyme inhibitors, focusing on

their cross-reactivity profiles against various enzyme targets. The information is intended for

researchers, scientists, and drug development professionals to facilitate informed decisions in

drug discovery and optimization.

Comparative Analysis of Inhibitor Selectivity
Pteridine-based compounds are versatile scaffolds known to inhibit a range of enzymes.

Understanding their selectivity is crucial for developing potent and safe therapeutics. The

following tables summarize the inhibitory activities (IC50/Ki) of various pteridine derivatives

against their intended targets and notable off-targets.

1.1. Folate Pathway Enzyme Inhibitors

A primary application of pteridine-based inhibitors is in targeting the folate pathway, which is

essential for DNA synthesis and cell proliferation.[1][2] These compounds are particularly

relevant as antiparasitic and anticancer agents.[2][3] A common strategy involves targeting

parasite-specific enzymes like Pteridine Reductase 1 (PTR1) while minimizing inhibition of the

human Dihydrofolate Reductase (hDHFR) to reduce toxicity.[1][3] PTR1 provides a metabolic

bypass for DHFR inhibition in parasites, making dual inhibition a promising therapeutic strategy.

[2][4][5]
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Referenc
e

Compound

6a
LmPTR1 100 (Ki) hDHFR >100,000 >1000 [6][7]

Compound

6b
LmPTR1 37 (Ki) hDHFR 820 ~22 [6]

Methotrexa

te (1a)
LmDHFR 300 hDHFR 300 1 [3]

Compound

1b
LmPTR1 40 (Ki) hDHFR >10,000 >250 [1]

Compound

1b
TbDHFR 300 hDHFR >50,000 >165 [3]

LmPTR1: Leishmania major Pteridine Reductase 1; hDHFR: human Dihydrofolate Reductase;

LmDHFR: Leishmania major Dihydrofolate Reductase; TbDHFR: Trypanosoma brucei
Dihydrofolate Reductase.

1.2. Kinase Inhibitors

The pteridine scaffold has also been utilized to develop inhibitors against various protein

kinases, which are critical regulators of cell signaling. Cross-reactivity among different kinases

is a common challenge in the development of selective kinase inhibitors.
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Primary
Target IC50
(µM)

Off-
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Off-Target
IC50 (µM)

Reference

Compound

22
Jak2 0.8 Jak1 1.5 [8]

SD-208 PKD2 0.094 PKD1, PKD3 0.107, 0.105 [9]

4-

Methylpteridi

nones

PI3K Varies mTOR Varies [8]

Jak1/2: Janus Kinase 1/2; PKD1/2/3: Protein Kinase D 1/2/3; PI3K: Phosphoinositide 3-kinase;

mTOR: Mammalian Target of Rapamycin.

Key Signaling Pathways and Experimental
Workflows
Visualizing the biological context and experimental procedures is essential for understanding

inhibitor action and cross-reactivity.

2.1. Signaling Pathways

Folate Metabolism in Trypanosomatids

Pteridine-based antifolates disrupt the synthesis of tetrahydrofolate (THF), a crucial cofactor for

DNA synthesis.[1][3] In parasites like Leishmania and Trypanosoma, Pteridine Reductase 1

(PTR1) can reduce pterins and folates, providing a bypass mechanism when Dihydrofolate

Reductase (DHFR) is inhibited.[2][5] Effective therapy may therefore require the inhibition of

both enzymes.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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